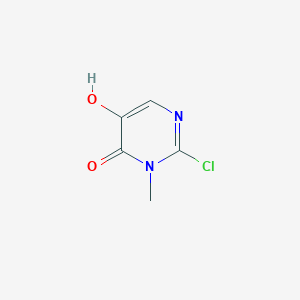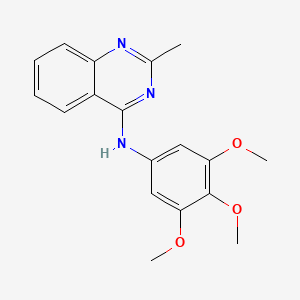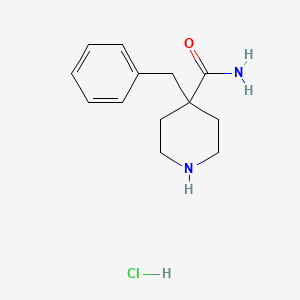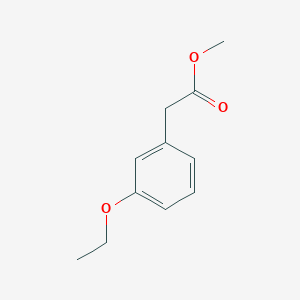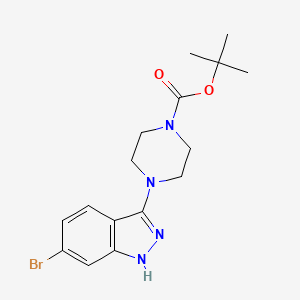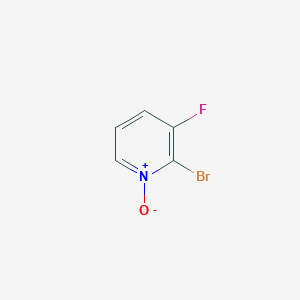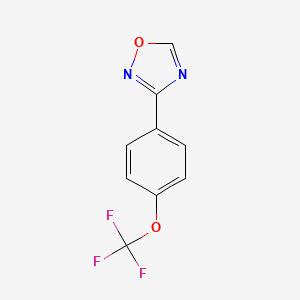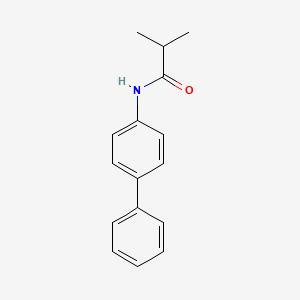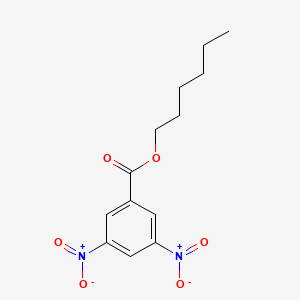
hexyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hexyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and hexanol, an alcohol. The compound is characterized by the presence of two nitro groups at the 3 and 5 positions on the benzene ring, which significantly influence its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, hexyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with hexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
3,5-Dinitrobenzoic acid+Hexanol→Benzoic acid, 3,5-dinitro-, hexyl ester+Water
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 3,5-dinitro-, hexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
hexyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: The major products include 3,5-dinitrobenzoic acid derivatives.
Reduction: The major products are hexanol and 3,5-dinitrobenzoic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
hexyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and as a component in certain formulations.
Mecanismo De Acción
The mechanism by which benzoic acid, 3,5-dinitro-, hexyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often acting as electron-withdrawing groups that influence the compound’s reactivity and binding affinity. The ester linkage also contributes to the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the ester linkage.
Hexyl benzoate: Similar ester linkage but lacks the nitro groups.
4-Nitrobenzoic acid esters: Similar ester linkage with a single nitro group.
Propiedades
Número CAS |
10478-04-3 |
|---|---|
Fórmula molecular |
C13H16N2O6 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
hexyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3 |
Clave InChI |
KZVBOYCZXPUDGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
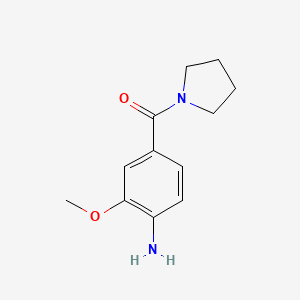
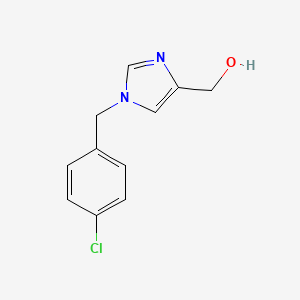
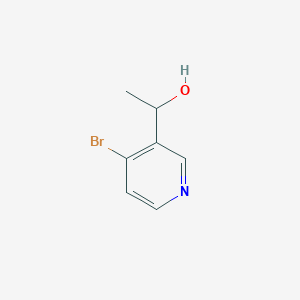
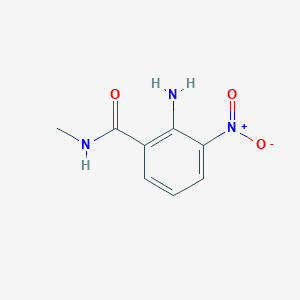
![6'-(Cyclobutylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8689745.png)
